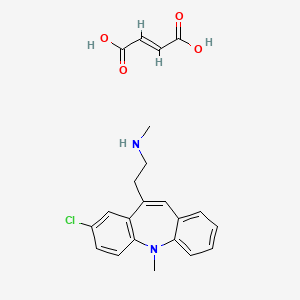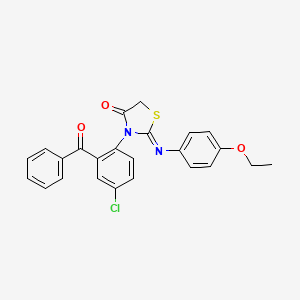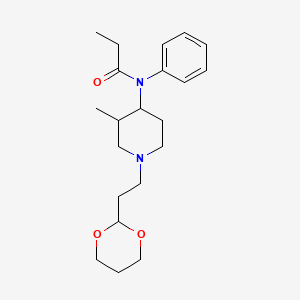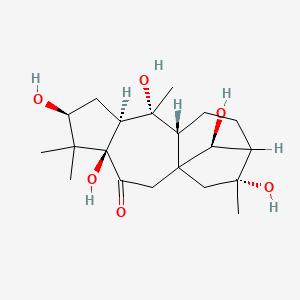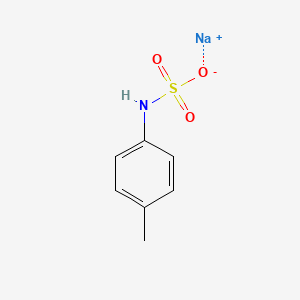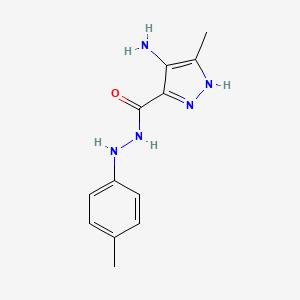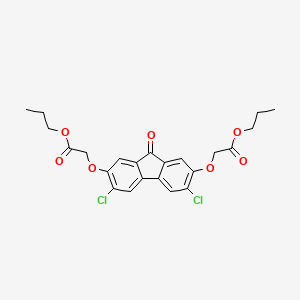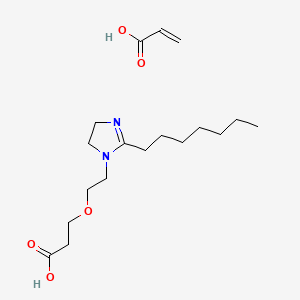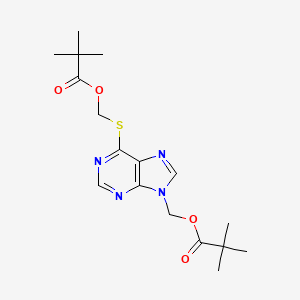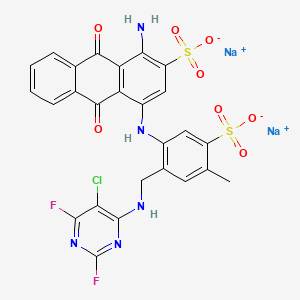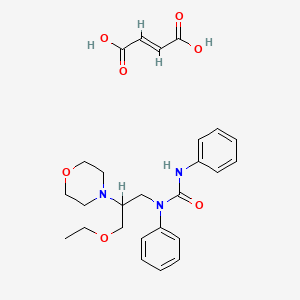
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N'-diphenylurea (E)-2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, ethoxy group, and diphenylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-ethoxypropylamine with morpholine under controlled conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then reacted with diphenylurea in the presence of a suitable catalyst to form the desired product.
Esterification: The final step involves the esterification of the product with (E)-2-butenedioic acid to yield N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(allyloxy)-3-ethoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine
- N-[2-(allyloxy)-3-ethoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine
Uniqueness
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
86398-77-8 |
|---|---|
Molecular Formula |
C26H33N3O7 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(3-ethoxy-2-morpholin-4-ylpropyl)-1,3-diphenylurea |
InChI |
InChI=1S/C22H29N3O3.C4H4O4/c1-2-27-18-21(24-13-15-28-16-14-24)17-25(20-11-7-4-8-12-20)22(26)23-19-9-5-3-6-10-19;5-3(6)1-2-4(7)8/h3-12,21H,2,13-18H2,1H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QOPCZQLZWUCETM-WLHGVMLRSA-N |
Isomeric SMILES |
CCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



